N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19F3N6O2 and its molecular weight is 444.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent modifications to introduce the cyclopentyl and trifluoromethyl groups. The chemical structure can be represented as follows:
This compound features a complex arrangement that contributes to its biological activity, particularly in interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against influenza viruses in MDCK cells, indicating potential for further development in antiviral therapies .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated in various cell lines. In one study, derivatives exhibited significant cytotoxicity with selectivity indices (SI) above 10, suggesting a favorable therapeutic window. The structure-activity relationship (SAR) indicated that modifications to the aliphatic groups significantly influenced cytotoxicity levels .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Compound 1 | 18.4 | >38 |
Compound 9a | 46 | >16 |
Compound 10c | 31 | >10 |
The mechanism by which this compound exerts its effects appears to involve interactions with viral proteins. Studies suggest that these compounds bind to the PB2 protein of the influenza virus, inhibiting its function and thereby reducing viral replication .
Anti-inflammatory Properties
In addition to antiviral activity, tetrazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models, indicating potential applications in treating inflammatory diseases .
Case Study 1: Influenza Virus Inhibition
A recent study conducted on a series of tetrazole derivatives demonstrated their ability to inhibit influenza A virus replication. The lead compound from this series was noted for its low IC50 value and high selectivity index, making it a candidate for further development as an antiviral agent.
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the SAR of various tetrazole derivatives found that modifications at specific positions significantly affected both cytotoxicity and selectivity against cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[[2-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O2/c22-21(23,24)17-8-4-3-7-16(17)19(31)25-14-9-11-15(12-10-14)30-28-18(27-29-30)20(32)26-13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVSCVWMJLLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.